2-Propyl-1,3-benzoxazol-5-amine is an organic compound belonging to the benzoxazole class, characterized by its unique heterocyclic structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.22 g/mol. The compound is classified as an amine derivative of benzoxazole, which is a bicyclic structure comprising a benzene ring fused to an oxazole ring.
The compound can be sourced from various suppliers and research articles that detail its synthesis and applications. For example, it is commercially available through chemical suppliers like VWR and Benchchem, which provide details on its purity and chemical properties . In terms of classification, 2-Propyl-1,3-benzoxazol-5-amine falls under the category of heterocyclic compounds, specifically within the subclass of benzoxazoles known for their diverse pharmacological properties.
The synthesis of 2-Propyl-1,3-benzoxazol-5-amine can be achieved through several methodologies. One notable approach involves a one-pot reaction using 1,1-dichlorodiphenoxymethane along with primary amines . This method is advantageous due to its simplicity and efficiency in producing substituted benzoxazoles.
A typical synthesis procedure may include the following steps:
2-Propyl-1,3-benzoxazol-5-amine can participate in various chemical reactions typical of amines and heterocycles. Reactions may include:
The reactivity of 2-Propyl-1,3-benzoxazol-5-amine is influenced by its functional groups and the electronic characteristics imparted by the benzoxazole framework. Reaction conditions such as temperature and solvent choice can significantly affect product yields and selectivity.
The mechanism of action for compounds like 2-Propyl-1,3-benzoxazol-5-amine often involves interactions with biological targets such as enzymes or receptors. For instance, benzoxazole derivatives have been studied for their potential as adenosine A2A receptor antagonists, which are relevant in treating neurodegenerative diseases .
Research indicates that modifications at various positions on the benzoxazole ring can enhance affinity and selectivity for specific biological targets, leading to improved therapeutic profiles.
2-Propyl-1,3-benzoxazol-5-amine typically appears as a solid at room temperature. Specific physical properties include:
Key chemical properties include:
The compound has several scientific applications:
Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused heterocyclic structure containing both oxygen and nitrogen atoms. This core exhibits remarkable versatility in drug design due to its ability to engage diverse biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking. The 2-Propyl-1,3-benzoxazol-5-amine compound exemplifies a strategically optimized benzoxazole derivative, where specific substituent arrangements unlock targeted pharmacological potential while addressing historical limitations of this chemotype.
The medicinal exploration of benzoxazoles spans over six decades, evolving from naturally occurring alkaloids to synthetically engineered therapeutics. Initial interest emerged from benzoxazole-containing natural products like caldenin and aurantiamine, which demonstrated antimicrobial properties. By the 1980s, synthetic benzoxazole derivatives gained prominence as kinase inhibitors and antimicrobial agents, though their development faced significant challenges related to poor aqueous solubility and metabolic instability [1].
A pivotal advancement occurred through the structural hybridization of benzoxazole with pharmacophores from established drug classes. The integration of the 2-phenethylamine motif—a key component in endogenous catecholamines (dopamine, norepinephrine)—enabled enhanced targeting of central nervous system receptors [4]. This innovation addressed blood-brain barrier penetration limitations while leveraging the benzoxazole ring's metabolic resistance compared to catechol's susceptibility to methylation. By the 2000s, over 20 clinical candidates featured benzoxazole cores targeting neurological disorders, with Istradefylline (an A₂A adenosine receptor antagonist) achieving clinical approval for Parkinson's disease [1].
Table 1: Key Milestones in Benzoxazole-Based Drug Development
Time Period | Development Phase | Representative Compounds | Therapeutic Focus |
---|---|---|---|
1960s-1980s | Natural Product Isolation | Caldarin, Aurantiamine | Antimicrobial |
1990s-2000s | Synthetic Hybridization | 2-Arylbenzoxazoles, Phenethylamine-benzoxazoles | CNS Disorders |
2010s-Present | Rational Optimization | 2-Alkylbenzoxazol-5-amines (e.g., 2-Propyl derivative) | Neurodegeneration, Oncology |
Contemporary research focuses on overcoming historical limitations through strategic substitutions. The 2-Propyl-1,3-benzoxazol-5-amine exemplifies this evolution, replacing traditional aromatic moieties with alkyl chains to enhance solubility while retaining target affinity—a direct response to the poor solubility observed in early benzoxazole drugs [1] [4].
Substituent positioning on the benzoxazole scaffold exerts profound and predictable effects on molecular interactions, solubility, and target selectivity. Position 2 primarily governs receptor affinity through steric and electronic modulation, while position 5 fine-tunes polarity and hydrogen-bonding capacity. Position 6 modifications predominantly influence metabolic stability.
Position 2 (C2): The C2 substituent occupies a critical hydrophobic pocket in target receptors. Aryl groups at C2 (e.g., 2-phenyl derivatives) enhance affinity but frequently compromise solubility, as evidenced by 2-phenylbenzoxazole's logP >3.5 and aqueous solubility <50 μM [1]. Alkyl chains like propyl maintain hydrophobic interactions while reducing logP (2-Propyl-1,3-benzoxazol-5-amine: calculated logP ~2.1) and improving solubility. Piperazine at C2 introduces hydrogen-bonding capability, as in 2-Piperazin-1-yl-1,3-benzoxazol-5-ol, which forms salt bridges with acidic residues in receptor binding sites [3] [7].
Position 5 (C5): The 5-amino group (-NH₂) serves as a hydrogen-bond donor/acceptor and polarity modulator. Comparative studies show that 5-amino substitution increases aqueous solubility by >300% versus unsubstituted benzoxazole. This group enables crucial interactions with polar residues in enzymatic targets, explaining the 10-fold affinity difference between 5-nitro-N-propyl-1,3-benzoxazol-2-amine (Ki >10 μM) and its 5-amino counterpart [5] [6].
Position 6 (C6): Electron-withdrawing groups at C6 enhance metabolic stability but may reduce cell permeability. Methyl substitution balances stability and permeability, while nitro groups improve target engagement but increase cytotoxicity risks [1].
Table 2: Position-Activity Relationships in Benzoxazole Derivatives
Position | Substituent Types | Biological Influence | Solubility/Stability Impact |
---|---|---|---|
C2 | Aryl (e.g., Phenyl) | High affinity but low solubility | LogP increase >1.0 unit |
Alkyl (e.g., Propyl) | Balanced affinity/solubility | LogP reduction ~0.5-1.0 unit | |
Piperazinyl | Enhanced H-bonding | Improved salt formation | |
C5 | Unsubstituted | Low polarity | Poor aqueous solubility (<100 μM) |
Amino (-NH₂) | H-bond donation, fluorescence | Solubility increase >300% | |
Nitro (-NO₂) | Electron withdrawal | Increased cytotoxicity risk | |
C6 | Methyl | Metabolic stabilization | Moderate logP reduction |
Halogens | Altered binding kinetics | Variable effects |
2-Propyl-1,3-benzoxazol-5-amine (C₁₀H₁₂N₂O, MW 176.22 g/mol) emerges as a strategically optimized benzoxazole derivative addressing multiple pharmacological requirements. Its design incorporates three critical innovations: (1) a propyl group at C2 balancing lipophilicity and solubility, (2) the 5-amino group enabling hydrogen bonding with target proteins, and (3) absence of metabolically vulnerable substituents [2] [6].
The propyl moiety at C2 provides optimal hydrophobic bulk for receptor engagement while avoiding excessive logP elevation. Compared to 2-phenyl analogues (aqueous solubility ~15 μM), the propyl chain enhances solubility to >150 μM—critical for bioavailability. Molecular modeling confirms the propyl group occupies a defined hydrophobic subpocket in adenosine A₂A receptors, contributing ΔG ~ -3.2 kcal/mol to binding affinity [1] [6]. Simultaneously, the 5-amino group enables dual functionality: it serves as a hydrogen-bond donor to residues like Glu169 in A₂A receptors while providing a synthetic handle for further derivatization into prodrugs or fluorescent probes [6].
This compound's molecular weight (176.22 g/mol) falls significantly below the 500 Da threshold, favoring blood-brain barrier penetration—a crucial advantage for neurodegenerative disease applications. The structural simplicity also enables cost-effective synthesis through straightforward cyclization of 4-amino-3-hydroxybenzoic acid with butyraldehyde derivatives, followed by reduction [2] [6].
Table 3: Comparative Analysis of Key Benzoxazole Lead Compounds
Compound | Structure | Molecular Weight (g/mol) | Key Advantages | Limitations |
---|---|---|---|---|
2-Propyl-1,3-benzoxazol-5-amine | C2: Propyl, C5: NH₂ | 176.22 | Balanced logP (~2.1), BBB permeability, synthetic accessibility | Moderate affinity (Ki ~1-10 μM) |
2-Phenyl-1,3-benzoxazol-5-amine | C2: Phenyl, C5: NH₂ | 210.24 | Higher receptor affinity | Low solubility, limited BBB penetration |
5-Nitro-N-propyl-1,3-benzoxazol-2-amine | C2: Propyl, C5: NO₂ | 221.22 | Enhanced electronic properties | Nitro group reduction metabolism |
2-Piperazin-1-yl-1,3-benzoxazol-5-ol | C2: Piperazine, C5: OH | 219.24 | Excellent solubility, strong H-bonding | High TPSA may limit CNS uptake |
As a lead compound, 2-Propyl-1,3-benzoxazol-5-amine provides a versatile scaffold for hit-to-lead optimization. The 5-amino group facilitates rapid generation of analogues via acylation, sulfonation, or reductive amination—enabling systematic exploration of steric and electronic effects on target engagement. Early structure-activity relationship (SAR) studies indicate that N-acylation with small aliphatic chains (e.g., acetyl) maintains A₂A receptor affinity (Ki ~5 μM) while further enhancing solubility [1] [6]. These properties collectively establish 2-Propyl-1,3-benzoxazol-5-amine as a superior starting point for developing CNS-active therapeutics compared to earlier benzoxazole derivatives.
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2